molecular formula C17H19ClN2O2 B7574135 6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide

6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide

Katalognummer B7574135
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: PEWNTKIYYUCJSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a class of drugs that inhibit the activity of JAK enzymes, which play a key role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory disorders.

Wirkmechanismus

6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes are activated by cytokines, which are small proteins that play a key role in the immune system. When cytokines bind to their receptors on the surface of cells, JAK enzymes are activated and phosphorylate downstream signaling molecules, leading to the activation of various transcription factors and the expression of genes that promote inflammation and tissue damage. By inhibiting JAK enzymes, this compound can block the downstream signaling pathways of cytokines and prevent the expression of genes that promote inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical and clinical studies. The drug can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound can also inhibit the activation and proliferation of T cells, which play a key role in the immune response. In addition, the drug can reduce the migration and activation of immune cells, such as macrophages and dendritic cells, to the site of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide has several advantages for lab experiments, including its potency, specificity, and selectivity for JAK enzymes. The drug has been extensively studied in preclinical and clinical studies, and its pharmacokinetics and pharmacodynamics are well-characterized. However, this compound also has some limitations for lab experiments, including its potential toxicity and off-target effects. The drug can cause adverse effects, such as anemia, thrombocytopenia, and increased risk of infections, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of 6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide and other JAK inhibitors. One direction is the development of more selective JAK inhibitors that target specific JAK isoforms or cytokine receptors. This could improve the efficacy and safety of JAK inhibitors and reduce their potential side effects. Another direction is the investigation of the long-term effects of JAK inhibitors on the immune system and other physiological processes. This could provide insights into the potential risks and benefits of JAK inhibitors in the treatment of autoimmune and inflammatory disorders. Finally, the combination of JAK inhibitors with other immunomodulatory agents, such as biologics or small molecules, could enhance their therapeutic efficacy and reduce the risk of drug resistance.

Synthesemethoden

6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide is synthesized through a multi-step process that involves the reaction of 6-chloro-1H-indole-3-carboxylic acid with cyclopentylmagnesium bromide, followed by the reaction with ethyl chloroformate to form the corresponding ethyl ester. The ester is then converted into the amide by reacting with 2-amino-4-chloroquinoline under basic conditions. The final step involves the oxidation of the amide to form the corresponding oxo-derivative.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The drug has been shown to inhibit the activity of JAK enzymes, which play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, this compound can reduce inflammation and prevent tissue damage in autoimmune and inflammatory disorders.

Eigenschaften

IUPAC Name

6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-2-20(12-5-3-4-6-12)17(22)14-10-16(21)19-15-8-7-11(18)9-13(14)15/h7-10,12H,2-6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWNTKIYYUCJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCC1)C(=O)C2=CC(=O)NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.